molecular formula C17H23NO6 B15349999 1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B15349999
M. Wt: 337.4 g/mol
InChI Key: AHCRMALSISJSIP-GCAGUQRRSA-N
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Description

1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including protection of functional groups, strategic coupling reactions, and careful control of stereochemistry. Common reagents in the synthetic route include protective agents for amino and hydroxyl groups, like benzyl chloroformate.

  • Industrial Production Methods: Industrial production of this compound would require scalable reactions that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve this.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution. For instance, the benzyloxycarbonyl group can be removed under hydrogenation conditions.

  • Common Reagents and Conditions: Typical reagents include hydrogen gas for deprotection, oxidizing agents like PCC for oxidation reactions, and nucleophiles for substitution reactions.

  • Major Products Formed: Depending on the reaction conditions, major products include deprotected amines, oxidized alcohols, and substituted derivatives.

Scientific Research Applications: 1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has broad applications:

  • Chemistry: Used as a chiral building block for the synthesis of complex molecules.

  • Biology: Serves as a molecular probe for studying enzyme mechanisms due to its specific stereochemistry.

  • Industry: Used in the production of specialty chemicals and fine chemicals.

Mechanism of Action: The compound exerts its effects through specific interactions with molecular targets:

  • Molecular Targets: Enzymes and receptors with affinity for the stereochemistry of the compound.

  • Pathways Involved: It can inhibit enzymatic activity by mimicking the substrate or binding to the active site.

Comparison with Similar Compounds

  • Uniqueness: Its bicyclo[2.2.2]octane core and specific stereochemistry make it unique among similar compounds.

  • Similar Compounds: Other compounds with similar applications include various carbamate-protected amino alcohols and bicyclic scaffolds. For example, 1-[N-Benzyloxycarbonyl-(1S,2S)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a stereoisomer with different biological properties.

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Properties

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

benzyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

InChI

InChI=1S/C17H23NO6/c1-12(19)14(17-22-9-16(2,10-23-17)11-24-17)18-15(20)21-8-13-6-4-3-5-7-13/h3-7,12,14,19H,8-11H2,1-2H3,(H,18,20)/t12-,14+,16?,17?/m1/s1

InChI Key

AHCRMALSISJSIP-GCAGUQRRSA-N

Isomeric SMILES

C[C@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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